molecular formula C13H16N6 B2892748 3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2343535-40-8

3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2892748
CAS No.: 2343535-40-8
M. Wt: 256.313
InChI Key: QUAHNNSSKXMSGU-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group and a piperazine ring bearing a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves the reaction of 3-methyl-6-chloropyridazine with 1-(2-pyrimidyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a piperazine-pyrimidine moiety makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

3-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-3-4-12(17-16-11)18-7-9-19(10-8-18)13-14-5-2-6-15-13/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAHNNSSKXMSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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